1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine
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Overview
Description
1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane. The final step involves the reaction of 3-(3-bromophenoxy)propane with 4-ethylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the piperazine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-(3-Chlorophenoxy)propyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-(3-Fluorophenoxy)propyl)-4-ethylpiperazine: Similar structure but with a fluorine atom instead of bromine.
1-(3-(3-Methylphenoxy)propyl)-4-ethylpiperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-2-17-8-10-18(11-9-17)7-4-12-19-15-6-3-5-14(16)13-15/h3,5-6,13H,2,4,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQAWPNTLZZFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234781 |
Source
|
Record name | Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-25-9 |
Source
|
Record name | Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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